molecular formula C18H21N5O3S B2826461 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2034431-04-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2826461
CAS No.: 2034431-04-2
M. Wt: 387.46
InChI Key: QEKKCORMQCHNJC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two heterocyclic moieties: a 3-cyclopropyl-6-oxopyridazine ring and a 6-methyl-5-oxo-thiazolo[3,2-a]pyrimidine system, linked via an ethylacetamide bridge. The thiazolo[3,2-a]pyrimidinone moiety introduces fused heterocyclic rigidity, which may influence electronic properties and binding affinity to biological targets .

Synthesis of this compound likely follows methodologies analogous to those in related patents, such as coupling pyridazinone intermediates with thiazolo-pyrimidinone acetamides via nucleophilic substitution or amidation reactions .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11-9-20-18-23(17(11)26)13(10-27-18)8-15(24)19-6-7-22-16(25)5-4-14(21-22)12-2-3-12/h4-5,9,12-13H,2-3,6-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKCORMQCHNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the pyridazinone and thiazolo-pyrimidinone families. Key differences in substituents, electronic profiles, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / Structure Key Substituents/Features Reported Bioactivity/Properties Reference
Target Compound : N-(2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl)-2-(6-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Cyclopropyl (pyridazinone), thiazolo-pyrimidinone (fused) Hypothesized: Enhanced metabolic stability
Methyl-N-[2-(6-oxo-3-p-tolyl-4H-pyridazin-1-yl)acetamide] () p-Tolyl (pyridazinone) Antimicrobial, anti-inflammatory
2-(4-(2-((1-(5-chloro-6-oxopyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)acetamide () Chloro-pyridazinone, pyrrolidin-ether Anticancer (inferred from structural analogs)
Example 118 (EP 2 903 618 B1, ) Indazol-piperazine-pyrimidine Kinase inhibition (implied by patent context)

Key Comparative Insights:

Cyclopropyl’s electron-withdrawing nature could also modulate the pyridazinone ring’s electronic density, affecting interactions with enzymatic active sites. The chloro-substituted pyridazinone in ’s compound introduces electronegativity, which may enhance binding to polar residues in target proteins (e.g., kinases or proteases) .

This could improve selectivity but may also lower solubility, necessitating formulation adjustments . In contrast, pyrrolidin-ether-linked pyridazinones () incorporate a flexible spacer, which might improve solubility but reduce target affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step coupling of preformed heterocycles, similar to and ’s protocols. However, the cyclopropyl group may necessitate specialized reagents (e.g., cyclopropanation agents) compared to aryl or chloro-substituted analogs .

The fused thiazolo-pyrimidinone system may introduce intramolecular hydrogen bonding, as seen in flavonoid analogs (), which could stabilize the molecule in aqueous environments .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyridazinone and thiazolopyrimidine cores in this compound?

Methodological Answer:
The pyridazinone core can be synthesized via cyclocondensation of diketones with hydrazines under acidic conditions, while the thiazolopyrimidine moiety may involve a multi-step sequence starting from thiourea derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclization : Use catalysts like p-toluenesulfonic acid ().
  • Chlorination : Thionyl chloride (SOCl₂) for activating carbonyl groups ().
  • Cross-coupling : Suzuki or Buchwald-Hartwig reactions for introducing cyclopropyl or methyl substituents (extrapolated from ).
    Purification via column chromatography and monitoring with TLC/HPLC is critical ().

Basic: Which analytical techniques are essential for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positioning ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation ().
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns ().
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) ().

Advanced: How can reaction conditions be optimized to improve yield in the final amide coupling step?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize carbodiimide-mediated coupling (EDC/HOBt) at 0–5°C in DMF ( ).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of polar intermediates ( ).
  • Catalyst Screening : Test coupling agents like HATU for sterically hindered amines ( ).
  • In-line Analytics : Flow chemistry setups with real-time HPLC monitoring can reduce side-product formation ( ).

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays ( ).
  • Physicochemical Profiling : Assess compound stability (e.g., pH, temperature) to rule out degradation artifacts ().
  • Dose-Response Curves : Use Hill slope analysis to differentiate partial vs. full agonism/antagonism (extrapolated from ).
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP/GTPγS) ( ).

Advanced: What mechanistic hypotheses explain the compound’s interaction with kinase targets?

Methodological Answer:

  • Molecular Docking : Model the acetamide and thiazolopyrimidine moieties in ATP-binding pockets (e.g., MAPK or CDK families) ( ).
  • Mutagenesis Studies : Identify critical residues (e.g., gatekeeper mutations) to validate binding pockets ().
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects ().
  • Binding Kinetics : SPR or ITC to measure Kd and kon/koff rates ( ).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials ().
  • Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays ().
  • Stability Monitoring : Periodic HPLC checks over 6–12 months to detect degradation ().

Advanced: How to design SAR studies for the cyclopropyl and thiazolo groups?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with cyclohexyl or phenyl to probe steric effects ( ).
  • Bioisosteric Replacement : Substitute thiazolo with oxadiazole or triazole rings ().
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronegativity/logP with activity ().
  • Crystallography : Co-crystallize analogs with target proteins to visualize binding modes ( ).

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : HepG2 cells + CYP450 inhibition assays ().
  • Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology ().
  • Cytotoxicity : MTT assays in HEK293 or primary cells ().

Table: Comparison of Synthetic Routes for Pyridazinone Derivatives

MethodYield (%)Key ConditionsReference
Hydrazine Cyclocondensation65–75HCl/EtOH, reflux
Pd-mediated Cross-Coupling45–60Pd(PPh₃)₄, K₂CO₃, DMF
Flow Chemistry80–85Continuous reactor, 50°C

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